molecular formula C9H11NO3S B12103713 N-(4-Formylphenyl)-N-methylmethanesulfonamide

N-(4-Formylphenyl)-N-methylmethanesulfonamide

Cat. No.: B12103713
M. Wt: 213.26 g/mol
InChI Key: XACFYIVXEJONDJ-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)-N-methylmethanesulfonamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.

    Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its sulfonamide group.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Material Science: Incorporated into polymers and other materials to impart specific properties.

    Catalysis: Used in catalytic processes due to its ability to coordinate with metals.

Mechanism of Action

The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Formylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.

    N-(4-Formylphenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness

N-(4-Formylphenyl)-N-methylmethanesulfonamide is unique due to the presence of both a formyl group and a methanesulfonamide group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(4-formylphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3

InChI Key

XACFYIVXEJONDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C

Origin of Product

United States

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